2-Amino-3-methyl-3-phenylbutanoic acid hydrochloride
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Overview
Description
2-Amino-3-methyl-3-phenylbutanoic acid hydrochloride is a chemical compound with the molecular formula C11H16ClNO2 and a molecular weight of 229.7 g/mol . This compound is often used in scientific research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-methyl-3-phenylbutanoic acid hydrochloride typically involves the following steps:
Condensation Reaction: The initial step involves the condensation of benzoyl chloride with ethyl acetoacetate to form benzoyl acetoacetate.
Hydrolysis: The benzoyl acetoacetate is then hydrolyzed to form benzoyl acetic acid.
Michael Addition: Benzaldehyde and nitromethane undergo a Michael addition to form trans-nitrostyrene.
Hydrogenation: The trans-nitrostyrene is then hydrogenated using Raney nickel as a catalyst.
Hydrolysis: Finally, the product is hydrolyzed in concentrated hydrochloric acid to yield this compound.
Industrial Production Methods
These methods ensure high purity and yield, making the compound suitable for various research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-methyl-3-phenylbutanoic acid hydrochloride can undergo several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidation products.
Reduction: It can also be reduced to form various reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-Amino-3-methyl-3-phenylbutanoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other industrial products
Mechanism of Action
The mechanism of action of 2-Amino-3-methyl-3-phenylbutanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors, enzymes, or other proteins, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Phenibut (β-Phenyl-γ-aminobutyric acid): A GABA analog with anxiolytic and sedative effects.
2-Amino-3-methylbutanoic acid: A related compound with similar structural features.
3-Methyl-2-phenylbutanoic acid: Another structurally related compound used in various chemical applications.
Uniqueness
2-Amino-3-methyl-3-phenylbutanoic acid hydrochloride is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity. Its combination of an amino group, a methyl group, and a phenyl group makes it a versatile compound for various research and industrial applications .
Properties
IUPAC Name |
2-amino-3-methyl-3-phenylbutanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.ClH/c1-11(2,9(12)10(13)14)8-6-4-3-5-7-8;/h3-7,9H,12H2,1-2H3,(H,13,14);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYZJKCJWFIRCOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)C(C(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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